molecular formula C12H12ClN3O B1523769 N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide CAS No. 1258641-39-2

N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide

Cat. No.: B1523769
CAS No.: 1258641-39-2
M. Wt: 249.69 g/mol
InChI Key: HJYOYNVFPKVFQC-UHFFFAOYSA-N
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Description

N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide (molecular formula: C₁₂H₁₁ClN₃O; molecular weight: 256.69 g/mol) is a pyrazole derivative featuring a benzyl group at the 1-position of the pyrazole ring and a 2-chloroacetamide moiety at the 5-position. This compound has been cataloged as a heterocyclic intermediate, though its commercial availability is currently discontinued .

Properties

IUPAC Name

N-(2-benzylpyrazol-3-yl)-2-chloroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O/c13-8-12(17)15-11-6-7-14-16(11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJYOYNVFPKVFQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC=N2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Core Synthesis

The foundational step involves synthesizing the pyrazole ring, which can be achieved via cyclization of hydrazines with suitable β-dicarbonyl compounds or their derivatives. A common approach is:

  • Hydrazine Condensation: Reacting hydrazines with α,β-unsaturated carbonyl compounds or α-haloketones to form pyrazoles.
  • Methodology: For example, the reaction of hydrazine derivatives with α,β-unsaturated ketones under acidic or basic conditions yields the pyrazol-5-yl core.

Introduction of the Benzyl Group

The benzyl substitution at the N1-position of the pyrazole is typically achieved via N-alkylation:

  • Reagents: Benzyl halides (e.g., benzyl bromide or chloride) are used.
  • Reaction Conditions: The pyrazole is treated with benzyl halide in the presence of a base such as potassium carbonate or sodium hydride in solvents like DMF or acetonitrile.

Example:

Pyrazole + Benzyl bromide → N-benzylpyrazole (in presence of K2CO3, in DMF)

This step is crucial for functionalizing the pyrazole ring to facilitate further derivatization.

Formation of the 5-Amino-Substituted Pyrazole

In some pathways, the 5-position amino group is introduced via nitration followed by reduction or direct amino substitution:

  • Method: Nitration of the pyrazole ring followed by catalytic hydrogenation yields the amino derivative.
  • Reagents: Nitrating agents (e.g., HNO3), catalytic hydrogenation with Pd/C under hydrogen atmosphere.

Synthesis of the Chloroacetamide Moiety

The final step involves attaching the chloroacetamide group to the pyrazole derivative:

  • Reagents: Chloroacetyl chloride is reacted with the amino-functionalized pyrazole.
  • Reaction Conditions: Typically, the amino group reacts with chloroacetyl chloride in the presence of a base such as triethylamine or pyridine to neutralize HCl formed during the process.

Reaction scheme:

Pyrazole derivative with amino group + Chloroacetyl chloride → N-(pyrazol-5-yl)-2-chloroacetamide

This acylation step is performed under controlled temperature conditions, often at 0°C to room temperature, to prevent side reactions.

Optimized Synthetic Route Summary

Step Description Reagents Conditions Yield/Notes
1 Pyrazole core synthesis Hydrazine + α-haloketone Reflux, acid/base Moderate to high yield
2 N-Benzylation Benzyl halide + base Room temp, DMF High efficiency
3 Amination at 5-position Nitration + reduction Acidic nitration, catalytic hydrogenation Variable yields
4 Chloroacetamide formation Chloroacetyl chloride Low temperature, base High selectivity

Research Findings and Data

Research indicates that the synthesis of pyrazole derivatives, including N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide, can be optimized by:

In particular, the reaction of pyrazole N-oxides with aryne precursors has been explored to generate various substituted pyrazoles, demonstrating the versatility of these compounds in medicinal chemistry applications. These methods often involve nucleophilic attack at the N-oxide followed by substitution reactions to introduce desired functional groups.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloroacetamide group can be substituted by nucleophiles such as amines, thiols, and alcohols.

    Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid derivatives.

    Reduction: The pyrazole ring can be reduced to form pyrazoline derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride under anhydrous conditions.

Major Products Formed

    Nucleophilic substitution: Formation of N-(1-benzyl-1H-pyrazol-5-yl)-2-substituted acetamides.

    Oxidation: Formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Formation of pyrazoline derivatives.

Scientific Research Applications

N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of other pyrazole derivatives and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Studied for its potential therapeutic applications in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide involves its interaction with specific molecular targets and pathways. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzymatic activity, disruption of cellular processes, and induction of cell death. The benzyl group and pyrazole ring may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide

  • Molecular Formula : C₁₂H₁₁Cl₂N₃O
  • Molecular Weight : 284.14 g/mol
  • Key Structural Differences :
    • Substitution of the benzyl group with a 2-chlorobenzyl moiety.
    • Additional chlorine atom on the benzyl ring.
  • Implications: The electron-withdrawing chlorine at the benzyl ortho-position enhances lipophilicity and may influence binding interactions in biological systems.

2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide

  • Molecular Formula : C₁₂H₇Cl₂N₄O
  • Molecular Weight : 299.12 g/mol
  • Key Structural Differences: Replacement of benzyl with a 4-chlorophenyl group. Introduction of a cyano group at the pyrazole 3-position.
  • This compound is a key intermediate in synthesizing derivatives of the insecticide Fipronil, highlighting its role in agrochemical research .

2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide

  • Molecular Formula : C₁₄H₁₆ClN₃O
  • Molecular Weight : 277.75 g/mol
  • Key Structural Differences :
    • A phenyl group at the pyrazole 1-position instead of benzyl.
    • A propyl chain at the pyrazole 3-position.
  • Implications: The propyl group introduces steric bulk and hydrophobicity, which may alter solubility and interaction with biological targets.

Structural and Functional Analysis

Substituent Effects on Bioactivity

  • Chlorine Substitution :
    • Chlorine atoms on aromatic rings (e.g., 2-chlorobenzyl or 4-chlorophenyl) increase molecular polarity and may enhance binding to hydrophobic pockets in enzymes or receptors .
  • Cyano Group: The 3-cyano substituent in the 4-chlorophenyl derivative correlates with enhanced insecticidal activity, likely due to improved target affinity or metabolic stability .

Hydrogen Bonding and Crystal Packing

  • While direct crystallographic data for N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide are unavailable, related chloroacetamides (e.g., N-(2-benzoyl-4-chlorophenyl)-2-chloroacetamide) exhibit intramolecular N–H···O hydrogen bonds and C–H···O interactions that stabilize their crystal structures . Similar interactions are plausible in the target compound, influencing its solid-state properties.

Data Table: Comparative Overview

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Applications/Findings
This compound C₁₂H₁₁ClN₃O 256.69 Benzyl (unsubstituted) Discontinued intermediate
2-Chloro-N-[1-(2-chlorobenzyl)-1H-pyrazol-5-yl]acetamide C₁₂H₁₁Cl₂N₃O 284.14 2-Chlorobenzyl Pharmaceutical intermediate
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide C₁₂H₇Cl₂N₄O 299.12 4-Chlorophenyl, 3-cyano Fipronil derivative synthesis
2-Chloro-N-(1-phenyl-3-propyl-1H-pyrazol-5-yl)acetamide C₁₄H₁₆ClN₃O 277.75 Phenyl, 3-propyl Fine chemical intermediate

Q & A

Q. What are the standard synthetic routes for N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide, and how are reaction conditions optimized?

The synthesis typically involves coupling a benzyl-substituted pyrazole amine with 2-chloroacetyl chloride. A representative protocol includes:

  • Step 1 : Reacting 5-amino-1-benzyl-1H-pyrazole with 2-chloroacetyl chloride in tetrahydrofuran (THF) at 0–5°C under inert conditions.
  • Step 2 : Gradual warming to room temperature with stirring for 2–4 hours.
  • Purification : Chromatography or recrystallization to achieve >95% purity .
    Key variables : Temperature control minimizes side reactions (e.g., hydrolysis of chloroacetyl chloride), while solvent polarity affects reaction kinetics. THF is preferred for its balance of solubility and reactivity .

Q. Which spectroscopic methods are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the benzyl, pyrazole, and chloroacetamide moieties. For example, the pyrazole C5 proton appears as a singlet near δ 6.5 ppm, while the chloroacetamide carbonyl resonates at ~168 ppm in 13C^{13}C NMR .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]+^+ at m/z 284.14) and detects impurities (e.g., unreacted amine or hydrolyzed byproducts) .

Advanced Research Questions

Q. How does the reactivity of the chloroacetamide group enable derivatization into bioactive analogs?

The electrophilic chloroacetamide moiety undergoes nucleophilic substitution with thiols, amines, or heterocycles. For example:

  • Thiazole Formation : Reaction with thiourea derivatives in DMF/K2 _2CO3_3 yields thiazole-linked analogs, which are screened for antimicrobial activity .
  • Heterocyclic Fusion : Cyclization with hydrazines or hydroxylamines generates oxadiazole or triazole rings, enhancing metabolic stability .
    Challenges : Competing hydrolysis (especially in aqueous media) requires anhydrous conditions and catalytic bases like triethylamine .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., IC50 _{50} variations in anticancer assays) may arise from:

  • Assay Conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or incubation times.
  • Solubility Limitations : Poor aqueous solubility can lead to false negatives. Use of DMSO carriers (<1% v/v) is critical .
    Mitigation : Standardize assays using orthogonal methods (e.g., fluorescence-based viability assays vs. ATP quantification) and include solubility enhancers like β-cyclodextrin .

Q. How can computational modeling guide the design of derivatives with improved target binding?

  • Docking Studies : The pyrazole ring and chloroacetamide group are modeled into kinase ATP-binding pockets (e.g., EGFR or CDK2). Substituents on the benzyl group are modified to optimize π-π stacking or hydrogen bonding .
  • ADMET Predictions : LogP calculations (e.g., ~2.8 for the parent compound) guide adjustments to improve membrane permeability while avoiding P-glycoprotein efflux .

Methodological Challenges

Q. What purification techniques are optimal for isolating this compound from complex reaction mixtures?

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves unreacted amine and chloroacetyl chloride byproducts.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 145–148°C) .
    Analytical QC : HPLC with a C18 column (acetonitrile/water gradient) ensures >98% purity .

Q. How do structural modifications impact the compound’s stability under physiological conditions?

  • Hydrolytic Stability : The chloroacetamide group is prone to hydrolysis at pH > 7.5. Stability studies in PBS (pH 7.4, 37°C) show a half-life of ~12 hours, necessitating prodrug strategies for in vivo use .
  • Metabolic Degradation : CYP3A4-mediated oxidation of the benzyl group is a major clearance pathway. Fluorination at the benzyl para position reduces metabolic liability .

Biological Evaluation

Q. What in vitro models are suitable for assessing the anticancer potential of this compound?

  • Apoptosis Assays : Caspase-3/7 activation in HCT-116 cells at 10–50 μM concentrations.
  • Cell Cycle Analysis : Flow cytometry reveals G2/M arrest in A549 cells, correlating with tubulin polymerization inhibition .
    Controls : Include cisplatin (positive control) and solvent-only treatments to validate specificity .

Q. How can researchers investigate off-target effects in kinase inhibition studies?

  • Kinome Profiling : Use kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended targets (e.g., JAK2 or Aurora kinases).
  • Counter-Screens : Test derivatives against non-cancerous cell lines (e.g., HEK293) to assess selectivity .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide
Reactant of Route 2
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N-(1-benzyl-1H-pyrazol-5-yl)-2-chloroacetamide

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